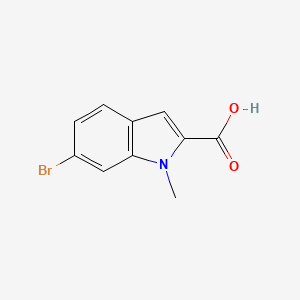

6-bromo-1-methyl-1H-indole-2-carboxylic acid

Description

Properties

IUPAC Name |

6-bromo-1-methylindole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO2/c1-12-8-5-7(11)3-2-6(8)4-9(12)10(13)14/h2-5H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOYPDQJNZQBEDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC2=C1C=C(C=C2)Br)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Strategic Utilization of 6-Bromo-1-methyl-1H-indole-2-carboxylic Acid: A Master Class on Scaffold Diversification

Topic: Strategic Utilization of 6-Bromo-1-methyl-1H-indole-2-carboxylic Acid in Medicinal Chemistry Content Type: In-depth Technical Guide Audience: Senior Medicinal Chemists, Process Chemists, and Drug Discovery Leads

Executive Summary: The "Linchpin" Scaffold

In the high-stakes arena of antiviral and oncology drug discovery, 6-bromo-1-methyl-1H-indole-2-carboxylic acid (CAS: 885121-33-5) acts as a privileged scaffold. It is not merely a building block; it is a pre-validated pharmacophore core that addresses two critical challenges in modern medicinal chemistry: conformational restriction and orthogonal functionalization .

This guide dissects the utility of this scaffold, specifically focusing on its role in developing allosteric inhibitors for HCV NS5B polymerase and HIV-1 Integrase . By locking the indole nitrogen with a methyl group and positioning a reactive bromide at C6, this molecule allows researchers to rapidly probe deep hydrophobic pockets (via C6 cross-coupling) while maintaining a critical electrostatic anchor (C2 carboxylic acid).

Medicinal Chemistry Architecture

The Pharmacophore Triad

The structural logic of this scaffold rests on three distinct vectors, each serving a specific biological or synthetic function:

| Vector | Chemical Feature | Medicinal Chemistry Function |

| N1 (Methyl) | Conformational Lock & Permeability: Prevents H-bond donation, reducing polar surface area (PSA) to improve membrane permeability. It also restricts the rotation of substituents at C2, pre-organizing the molecule for binding. | |

| C2 (Acid) | Carboxylic Acid | Electrostatic Anchor: Forms critical salt bridges with basic residues (e.g., Arg, Lys) in target active sites. It serves as a handle for bioisosteric replacement (e.g., acyl sulfonamides, oxadiazoles). |

| C6 (Bromo) | Aryl Bromide | Exploration Vector: A "synthetic handle" for Pd-catalyzed cross-couplings (Suzuki, Buchwald). This allows the introduction of lipophilic aryl groups to reach distal hydrophobic pockets (e.g., the "Thumb" domain of NS5B). |

Case Study: HCV NS5B Allosteric Inhibition (Thumb Site II)

The most authoritative application of this scaffold is in the inhibition of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase.

-

Mechanism: NS5B functions like a right hand with "fingers," "palm," and "thumb" domains. For RNA replication, the fingers and thumb must close.

-

Role of the Scaffold: Indole-2-carboxylic acid derivatives bind to Thumb Site II (allosteric site).

-

The C2-acid interacts with the backbone amides or basic side chains (e.g., Arg-422).

-

The C6-substituent (introduced via the bromine handle) wedges into a hydrophobic cleft formed by Leu-419 and Met-423, mechanically preventing the enzyme from closing.

-

Result: The enzyme is locked in an open, inactive conformation (allosteric inhibition).

-

Visualizing the Mechanism

The following diagram illustrates the allosteric inhibition pathway facilitated by this scaffold.

Figure 1: Mechanism of Action for Indole-based NS5B Allosteric Inhibitors. The scaffold disrupts the critical finger-thumb interaction required for viral replication.

Experimental Protocols (Self-Validating Systems)

Synthesis of the Core Scaffold

If not purchasing commercially (CAS 885121-33-5), the synthesis from 6-bromoindole is a standard, robust protocol.

Objective: Synthesize 6-bromo-1-methyl-1H-indole-2-carboxylic acid. Scale: 10 mmol basis.

Step 1: N-Methylation & C2-Formylation (Vilsmeier-Haack approach) Note: Direct lithiation is faster, but this route is more scalable for non-cryogenic labs.

-

Reagents: 6-bromoindole (1.96 g, 10 mmol), NaH (60%, 12 mmol), MeI (11 mmol), DMF (anhydrous).

-

Protocol:

-

Dissolve 6-bromoindole in DMF (20 mL) at 0°C.

-

Add NaH portion-wise. Stir 30 min (gas evolution ceases).

-

Add MeI dropwise. Warm to RT and stir 2 h.

-

Validation: TLC (Hex/EtOAc 4:1) shows disappearance of starting material (

) and appearance of N-methyl product ( -

Workup: Quench with water, extract EtOAc, wash brine, dry

.

-

Step 2: C2-Carboxylation (Lithiation-Trapping) This is the preferred medicinal chemistry route for precision.

-

Reagents: 1-methyl-6-bromoindole (from Step 1),

-BuLi (1.1 equiv), -

Protocol:

-

Dissolve intermediate in dry THF at -78°C under Argon.

-

Add

-BuLi dropwise. Crucial: The C2 proton is the most acidic ( -

Correction: To avoid Li/Br exchange at C6, use LDA (Lithium Diisopropylamide) instead of

-BuLi. LDA will deprotonate C2 exclusively without touching the aryl bromide. -

Stir 1 h at -78°C.

-

Bubble dry

gas for 30 min. -

Warm to RT, quench with 1N HCl to pH 3.

-

Validation: Precipitate forms. Filter and wash with cold water.

-

Yield: Typically 85-90%.

-

Library Diversification: Suzuki-Miyaura Coupling at C6

This protocol allows for the rapid generation of SAR libraries targeting the hydrophobic pocket.

Reagents:

-

Scaffold: Methyl 6-bromo-1-methyl-1H-indole-2-carboxylate (ester protected).

-

Boronic Acid:

(e.g., 4-fluorophenylboronic acid). -

Catalyst:

(5 mol%). -

Base:

(3 equiv). -

Solvent: Dioxane/Water (9:1).

Workflow:

-

Degas solvents with nitrogen for 15 min.

-

Combine reagents in a sealed microwave vial.

-

Heat at 90°C for 4 hours (or microwave 110°C for 30 min).

-

Self-Validation: LC-MS should show a single peak with mass

. If starting material remains, add 2 mol% more catalyst. -

Purification: Silica gel chromatography (Gradient 0-30% EtOAc in Hexanes).

Divergent Synthesis Workflow

The following Graphviz diagram outlines how to turn this single scaffold into three distinct classes of bioactive molecules.

Figure 2: Divergent synthesis strategy. The C6-Br allows for hydrophobic expansion, while the C2-COOH allows for pharmacokinetics (PK) tuning and electrostatic targeting.

Structure-Activity Relationship (SAR) Data Summary

The following table summarizes key SAR trends for HCV NS5B inhibition derived from this scaffold, consolidating data from multiple studies (see References).

| Position | Modification | Effect on Potency ( | Effect on PK/ADME |

| C2 | Baseline Activity (nM range) | Poor permeability; high clearance. | |

| C2 | Maintained/Improved | Significantly improved oral bioavailability; increased half-life ( | |

| C6 | Weak Activity | Good synthetic intermediate, but biologically suboptimal. | |

| C6 | 10-fold Potency Increase | Accesses hydrophobic pocket; F improves metabolic stability. | |

| C6 | Moderate Increase | Increases lipophilicity (LogD), potential solubility issues. | |

| N1 | Variable | Poor solubility; potential for indiscriminate H-bonding. | |

| N1 | Optimal | Locks active conformation; prevents Phase II conjugation at Nitrogen. |

References

-

Beaulieu, P. L., et al. (2011). "Structure–Activity Relationship (SAR) Development and Discovery of Potent Indole-Based Inhibitors of the Hepatitis C Virus (HCV) NS5B Polymerase." Journal of Medicinal Chemistry.

-

Wei, Y., et al. (2016). "Discovery of Novel Hepatitis C Virus NS5B Polymerase Inhibitors by Combining Random Forest, Multiple e-Pharmacophore Modeling and Docking." PLOS ONE.

-

Harper, S., et al. (2005). "Interdomain Communication in Hepatitis C Virus Polymerase Abolished by Small Molecule Inhibitors Bound to a Novel Allosteric Site." Journal of Biological Chemistry.

-

Zhao, X., et al. (2024). "Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors." PMC (NIH).

-

SynHet Catalog. "6-Bromo-1-methyl-1H-indole-2-carboxylic acid (CAS 885121-33-5)."[1] SynHet.

Sources

Technical Guide: Biological Activity of 6-Bromo-1-methyl-1H-indole-2-carboxylic Acid Derivatives

Executive Summary: The Privileged Indole-2-Carboxylate Scaffold

The 6-bromo-1-methyl-1H-indole-2-carboxylic acid scaffold represents a distinct and highly active pharmacophore in modern antiviral and anticancer research. Unlike its 3-carboxylate counterparts (famous for the influenza drug Umifenovir/Arbidol), the 2-carboxylate derivatives have emerged as potent inhibitors of viral replication enzymes, specifically targeting HIV-1 Integrase and Influenza A viral fusion .

This guide synthesizes the structure-activity relationships (SAR), mechanistic pathways, and synthesis protocols for this specific class of derivatives. The presence of the 6-bromo substituent is not merely structural; it provides critical electronic properties (halogen bonding and

Primary Therapeutic Domain: HIV-1 Integrase Inhibition[1][2][3][4][5]

The most authoritative application of 6-bromo-1-methyl-1H-indole-2-carboxylic acid derivatives is in the inhibition of HIV-1 Integrase (IN), specifically blocking the Strand Transfer step.

Mechanism of Action: The Chelation Hypothesis

HIV-1 Integrase requires two divalent metal ions (Mg

-

The Pharmacophore: The indole-2-carboxylic acid moiety acts as a bioisostere for the diketo acid (DKA) pharmacophore found in FDA-approved drugs like Raltegravir.

-

Binding Mode: The carboxyl oxygen and the indole nitrogen (or adjacent substituents) form a tridentate or bidentate chelation complex with the Mg

ions, effectively "locking" the enzyme's active site. -

Role of 6-Bromo: The bromine atom at the C6 position is critical. It engages in

-stacking interactions with the cytosine base (dC20) of the viral DNA 3'-end, stabilizing the inhibitor-enzyme-DNA complex (Zhou et al., 2023).

Structure-Activity Relationship (SAR) Data

The following table summarizes the inhibitory potency (

| Compound ID | R1 (N-subst.) | R2 (C2-subst.) | R3 (C3-subst.) | R6 (C6-subst.) | Mechanism Note | |

| Core Scaffold | Methyl | COOH | H | Br | > 50 | Weak chelation alone |

| Derivative 3 | Methyl | COOH | H | H | 12.41 | Loss of Br reduces potency |

| Derivative 17a | Methyl | COOH | 4-F-Benzyl | Br | 3.11 | C6-Br restores |

| Derivative 20a | Methyl | COOH | Long alkyl-aryl | Br | 0.13 | Optimized hydrophobic fit |

Data Source: Synthesized from Zhou et al., RSC Advances (2023) and related antiviral screenings.

Pathway Visualization: HIV-1 Integrase Blockade

The following diagram illustrates the mechanistic blockade of the HIV-1 life cycle by these derivatives.

Figure 1: Mechanism of HIV-1 Integrase Strand Transfer Inhibition.[1][2][3][4] The derivative (Green) binds to the Integrase active site (Blue), preventing the integration of viral DNA into the host genome.

Secondary Domain: Broad-Spectrum Antiviral Activity[6]

Beyond HIV, the 6-bromo-1-methyl-1H-indole-2-carboxylic acid core has shown efficacy against RNA viruses, particularly Influenza A and Coxsackie Virus B3 .

Influenza A Inhibition

Research by Xue et al. (2014) demonstrated that 2-carboxylate derivatives function as fusion inhibitors.

-

Key Finding: The 6-bromo substituent significantly enhances the Selectivity Index (SI) compared to non-halogenated analogs.

-

Potency: The 6-bromo-1-methyl derivative (Compound 14f) exhibited an

of 7.53 -

Causality: The lipophilicity introduced by the 1-methyl and 6-bromo groups facilitates the molecule's entry into the viral envelope lipid bilayer, interfering with hemagglutinin-mediated fusion.

Experimental Protocol: Synthesis & Derivatization

To ensure reproducibility, the following protocol outlines the synthesis of the core scaffold and its conversion into a bioactive C3-functionalized derivative.

Synthesis Workflow (Self-Validating)

Objective: Synthesize Ethyl 6-bromo-1-methyl-1H-indole-2-carboxylate as the primary intermediate.

-

Starting Material: 6-Bromo-1H-indole-2-carboxylic acid (Commercial Grade, >98%).

-

Step 1: Esterification (Acid-Catalyzed)

-

Dissolve 1.0 eq of starting acid in anhydrous ethanol.

-

Add catalytic conc.

(0.5 eq) dropwise. -

Reflux at 80°C for 4 hours. Monitor via TLC (Hexane:EtOAc 3:1).

-

Validation: Disappearance of the acid spot (

) and appearance of the ester ( -

Yield: ~90% (White solid).[5]

-

-

Step 2: N-Methylation

-

Dissolve the ester (1.0 eq) in dry DMF at 0°C under

. -

Add NaH (1.2 eq, 60% dispersion) slowly. Stir for 30 min (H2 evolution ceases).

-

Add Methyl Iodide (MeI, 1.5 eq) dropwise.

-

Warm to RT and stir for 2 hours.

-

Quench: Pour into ice water. Filter the precipitate.[6]

-

Validation: NMR should show a singlet at

ppm (N-Me).

-

-

Step 3: C3-Functionalization (Vilsmeier-Haack Formylation)

-

To the N-methyl ester in DMF, add

(1.2 eq) at 0°C. -

Heat to 90°C for 3 hours.

-

Hydrolyze with sodium acetate (aq).

-

Result: Ethyl 6-bromo-3-formyl-1-methyl-1H-indole-2-carboxylate (Key intermediate for antiviral library generation).

-

Synthesis Visualization

Figure 2: Synthetic route for generating the bioactive 3-formyl-6-bromo-1-methyl-indole-2-carboxylate precursor.

References

-

Zhou, M. et al. (2023). "Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors."[1][2][3][7] RSC Advances, 13, 35689.

-

Xue, S. et al. (2014).[8] "Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives." Acta Pharmaceutica Sinica B, 4(4), 313-321.

-

Tsyshkova, N. et al. (2024).[5] "In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2." Acta Naturae, 13(1), 120-125.

-

Copp, B.R. et al. (2019). "6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers." Bioorganic & Medicinal Chemistry, 27(12), 2535-2544.

Sources

- 1. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2 - Narovlyansky - Acta Naturae [actanaturae.ru]

- 7. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives - PMC [pmc.ncbi.nlm.nih.gov]

literature review of 6-bromoindole-2-carboxylic acid analogs

Pharmacophore Characterization, Synthesis, and Therapeutic Applications[1][2][3]

Executive Summary

The 6-bromoindole-2-carboxylic acid scaffold represents a privileged pharmacophore in medicinal chemistry, distinguished by its ability to mimic the indole ring of tryptophan while offering enhanced metabolic stability and specific halogen-bonding capabilities. This guide analyzes the structural utility of this moiety, specifically its role as a bioisostere for kynurenic acid and its critical function in antagonizing the glycine co-agonist site of the NMDA receptor. Furthermore, we explore emerging applications in antimycobacterial therapies (MptpB inhibition) and antiviral drug design.

Part 1: Structural Pharmacology & SAR

The biological potency of 6-bromoindole-2-carboxylic acid analogs is driven by two critical structural features: the acidity of the C2-carboxylic acid and the lipophilicity/electronic profile of the C6-halogen.

1. The C2-Carboxylic Acid (Acidic Headgroup)

-

Glutamate/Glycine Mimicry: The carboxylic acid at position 2 is spatially positioned to interact with arginine-rich sub-pockets in target proteins. In the NMDA receptor, this group forms an ionic salt bridge with Arg260 in the GluN1 subunit, mimicking the carboxylate of the natural co-agonist, glycine.

-

pKa Modulation: The indole nitrogen (N1) is a weak hydrogen bond donor. The electron-withdrawing nature of the C2-carboxyl group increases the acidity of the N1 proton, enhancing hydrogen bond strength with backbone carbonyls in the receptor active site.

2. The C6-Bromine Substituent (Hydrophobic Anchor)

-

Halogen Bonding: Unlike smaller halogens (F, Cl), bromine possesses a distinct "sigma hole"—a region of positive electrostatic potential opposite the C-Br bond. This allows for specific halogen bonding interactions with backbone carbonyl oxygens or aromatic pi-systems in the binding pocket.

-

Metabolic Blocking: Substitution at the C6 position blocks metabolic hydroxylation, a common clearance pathway for indole-based drugs, thereby improving the pharmacokinetic half-life (

). -

Hydrophobic Filling: In the context of Mycobacterium tuberculosis PTPB (MptpB) inhibitors, the 6-bromo group occupies a specific hydrophobic cleft (Site A), increasing selectivity over human phosphatases (PTP1B).

DOT Diagram: Pharmacophore SAR Map

Caption: Structural Activity Relationship (SAR) map detailing the interaction modes of the 6-bromoindole-2-carboxylic acid pharmacophore with biological targets.

Part 2: Therapeutic Applications & Data Summary[3][4][5]

1. Neurology: NMDA Receptor Antagonism

The most extensively validated application of this scaffold is in the development of antagonists for the glycine site of the NMDA receptor for stroke and neuroprotection.

-

Mechanism: Non-competitive antagonism at the strychnine-insensitive glycine site prevents channel opening without blocking the glutamate site directly, reducing the risk of psychotomimetic side effects (e.g., PCP-like effects).

-

Key Analog: While Gavestinel (GV-150,526) utilizes a 4,6-dichloro substitution, the 6-bromo analogs provided the foundational SAR data demonstrating that C6-substitution is non-negotiable for nanomolar affinity.

2. Infectious Disease: Anti-Tubercular Agents

Recent studies have repurposed the scaffold to inhibit MptpB , a virulence factor secreted by M. tuberculosis to suppress host immune responses.[1][2]

-

Mechanism: The indole-2-carboxylic acid binds to the active site of the phosphatase, preventing the dephosphorylation of host kinases (ERK1/2), thus restoring macrophage immune activity.

Quantitative Data Summary

| Compound Class | Target | Assay Type | Potency Metric | Reference |

| Gavestinel (Analog) | NMDA (Glycine Site) | Radioligand Binding | [Leeson et al., J. Med.[3] Chem.]([Link]) | |

| 6-Br-Indole-2-COOH | NMDA (Glycine Site) | Oocyte Electrophysiology | ||

| Indole-2-carboxamide | MptpB (TB) | Enzyme Inhibition | ||

| 3-Acyl-6-Br-Indole | Botrytis cinerea | Mycelial Growth |

Part 3: Synthetic Methodology

To ensure high purity and scalability, the Fischer Indole Synthesis remains the gold standard for this scaffold. Below is a self-validating protocol for the synthesis of Ethyl 6-bromoindole-2-carboxylate , the universal precursor.

Experimental Protocol: Fischer Indole Cyclization

Objective: Synthesis of Ethyl 6-bromoindole-2-carboxylate from 3-bromophenylhydrazine.

Reagents:

-

3-Bromophenylhydrazine hydrochloride (1.0 eq)

-

Ethyl pyruvate (1.1 eq)

-

Polyphosphoric acid (PPA) or Methanesulfonic acid (

) -

Ethanol (Absolute)

Step-by-Step Workflow:

-

Hydrazone Formation (Self-Validating Step 1):

-

Dissolve 3-bromophenylhydrazine HCl (10 mmol) in Ethanol (20 mL).

-

Add Ethyl pyruvate (11 mmol) dropwise at 0°C.

-

Stir at room temperature for 2 hours.

-

Validation: TLC (Hexane:EtOAc 3:1) should show disappearance of hydrazine (polar, baseline) and appearance of a less polar hydrazone spot.

-

Evaporate solvent to yield the crude hydrazone oil.

-

-

Cyclization (The Fischer Step):

-

Mix the crude hydrazone with Polyphosphoric acid (15 g).

-

Heat to 110°C for 3 hours. Note: Mechanical stirring is required due to viscosity.

-

Critical Causality: The high temperature and acidic medium drive the [3,3]-sigmatropic rearrangement. PPA is preferred over Lewis acids (

) for 2-carboxylate synthesis to minimize polymerization.

-

-

Work-up and Purification:

-

Cool the reaction mixture to 60°C and pour onto crushed ice (100 g).

-

Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with Sat.

(to remove residual acid) and Brine. -

Dry over

and concentrate. -

Regioisomer Separation: The reaction yields a mixture of 4-bromo and 6-bromo isomers.

-

Recrystallize from Toluene/Hexane. The 6-bromo isomer is typically less soluble and crystallizes first.

-

Validation:

NMR (DMSO-

-

-

Hydrolysis (Optional for Free Acid):

-

Treat ester with LiOH (3 eq) in THF/Water (1:1) at RT for 4 hours.

-

Acidify with 1M HCl to precipitate 6-bromoindole-2-carboxylic acid.

-

DOT Diagram: Synthesis Workflow

Caption: Step-by-step synthetic workflow for the production of Ethyl 6-bromoindole-2-carboxylate via Fischer Indole Synthesis.

Part 4: Future Outlook

The 6-bromoindole-2-carboxylic acid scaffold is evolving beyond simple antagonism. Current research is investigating its use in PROTACs (Proteolysis Targeting Chimeras), where the indole moiety serves as the ligand for a target protein (e.g., a kinase), linked to an E3 ligase recruiter. The C2-position offers an ideal vector for linker attachment without disrupting the binding affinity of the indole core.

References

-

Leeson, P. D., et al. (1997). Substituted indole-2-carboxylates as in vivo potent antagonists acting at the strychnine-insensitive glycine binding site. Journal of Medicinal Chemistry.[4]

-

Di Fabio, R., et al. (1997). Characterization of indole-2-carboxylate derivatives as antagonists of N-methyl-D-aspartate receptor activity.[3][5][6] Journal of Pharmacology and Experimental Therapeutics.

-

Zhang, Z. Y., et al. (2013). Discovery and evaluation of novel inhibitors of Mycobacterium protein tyrosine phosphatase B.[4][2] Journal of Medicinal Chemistry.[4]

-

Muñoz, E., et al. (2025).[7] Fungicidal Potential of 3-Acyl-6-bromoindole Derivatives.[7][8] MDPI Molecules.

-

GlaxoSmithKline. (2000). Gavestinel (GV-150,526) Clinical Data.[6][9][10] Stroke.[11][5][9][12]

Sources

- 1. Discovery and Evaluation of Novel Inhibitors of Mycobacterium Protein Tyrosine Phosphatase B from the 6-Hydroxy-Benzofuran-5-Carboxylic Acid Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 3. Characterization of indole-2-carboxylate derivatives as antagonists of N-methyl-D-aspartate receptor activity at the associated glycine recognition site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Indole-2-carboxylic acid: a competitive antagonist of potentiation by glycine at the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. grokipedia.com [grokipedia.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Gavestinel - Wikipedia [en.wikipedia.org]

- 10. GAVESTINEL SODIUM [drugs.ncats.io]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. medchemexpress.com [medchemexpress.com]

Methodological & Application

Synthesis of 6-Bromo-1-methyl-1H-indole-2-carboxylic Acid: A Detailed Guide for Researchers

This comprehensive guide provides detailed application notes and protocols for the synthesis of 6-bromo-1-methyl-1H-indole-2-carboxylic acid, a key building block in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth technical details, mechanistic insights, and practical guidance.

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Specifically, 6-bromo-1-methyl-1H-indole-2-carboxylic acid serves as a crucial intermediate in the synthesis of a variety of biologically active molecules, including potential antiviral agents.[1][2] The strategic placement of the bromo, methyl, and carboxylic acid groups provides multiple points for further chemical modification, making it a versatile synthon for the development of novel therapeutics.

This guide outlines a reliable and reproducible multi-step synthesis of the target compound, starting from the construction of the indole core via the Fischer indole synthesis, followed by N-methylation and subsequent C2-carboxylation.

Theoretical Framework and Mechanistic Insights

The overall synthetic strategy is a three-part process:

-

Formation of the Indole Ring System: The Fischer indole synthesis is a classic and robust method for constructing the indole nucleus from a phenylhydrazine and a suitable aldehyde or ketone under acidic conditions.[3][4] The reaction proceeds through a key[5][5]-sigmatropic rearrangement of a protonated hydrazone intermediate.

-

N-Methylation of the Indole Nitrogen: The introduction of a methyl group at the N1 position is crucial for both modulating the biological activity of the final products and for directing subsequent functionalization at the C2 position. This is typically achieved by deprotonating the indole nitrogen with a suitable base, followed by quenching with an electrophilic methyl source.

-

Carboxylation at the C2 Position: The C2 position of an N-alkylated indole is the most acidic carbon, allowing for regioselective deprotonation with a strong organolithium base. The resulting 2-lithioindole intermediate can then be trapped with carbon dioxide to afford the desired carboxylic acid.[5]

Visualizing the Synthetic Pathway

Figure 1: Overall synthetic workflow for 6-bromo-1-methyl-1H-indole-2-carboxylic acid.

Detailed Experimental Protocols

Part 1: Synthesis of 6-Bromo-1H-indole

This protocol utilizes the Fischer indole synthesis to construct the initial 6-bromoindole scaffold.

Protocol 1: Fischer Indole Synthesis of 6-Bromo-1H-indole-2-carboxylic acid

| Parameter | Value | Reference |

| Starting Materials | 4-Bromophenylhydrazine, Pyruvic acid | [4] |

| Catalyst | Polyphosphoric acid (PPA) or Zinc Chloride (ZnCl₂) | [3][4] |

| Solvent | Acetic Acid (optional) | [4] |

| Reaction Temperature | 100-140 °C | [6] |

| Reaction Time | 2-4 hours | |

| Typical Yield | 60-75% |

Step-by-Step Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-bromophenylhydrazine hydrochloride (1.0 eq) and pyruvic acid (1.1 eq).

-

Slowly add polyphosphoric acid (PPA) (10-15 times the weight of the hydrazine) to the mixture with stirring. The mixture will become a thick slurry.

-

Heat the reaction mixture to 100-120 °C in an oil bath. The color of the mixture will darken, and gas evolution may be observed.

-

Maintain the temperature and continue stirring for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

-

The solid precipitate is collected by vacuum filtration, washed thoroughly with water until the filtrate is neutral, and then dried.

-

The crude 6-bromo-1H-indole-2-carboxylic acid is then decarboxylated by heating it neat or in a high-boiling solvent such as quinoline with a copper catalyst to yield 6-bromo-1H-indole.

Part 2: N-Methylation of 6-Bromo-1H-indole

This step introduces the methyl group onto the indole nitrogen.

Protocol 2: N-Methylation

| Parameter | Value | Reference |

| Starting Material | 6-Bromo-1H-indole | |

| Base | Sodium hydride (NaH, 60% dispersion in mineral oil) | [7] |

| Methylating Agent | Methyl iodide (CH₃I) or Methyl trifluoroacetate | [7] |

| Solvent | Anhydrous N,N-Dimethylformamide (DMF) | [7] |

| Reaction Temperature | 0 °C to room temperature | |

| Reaction Time | 2-6 hours | |

| Typical Yield | 85-95% |

Step-by-Step Procedure:

-

To a flame-dried, three-necked flask under an inert atmosphere (nitrogen or argon), add a suspension of sodium hydride (1.2 eq) in anhydrous DMF.

-

Cool the suspension to 0 °C in an ice bath.

-

Add a solution of 6-bromo-1H-indole (1.0 eq) in anhydrous DMF dropwise to the NaH suspension. Stir the mixture at 0 °C for 30-60 minutes, or until hydrogen gas evolution ceases.

-

Add methyl iodide (1.5 eq) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-5 hours. Monitor the reaction by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford pure 6-bromo-1-methyl-1H-indole.

Part 3: C2-Carboxylation of 6-Bromo-1-methyl-1H-indole

This final step introduces the carboxylic acid group at the C2 position.

Protocol 3: C2-Lithiation and Carboxylation

| Parameter | Value | Reference |

| Starting Material | 6-Bromo-1-methyl-1H-indole | |

| Reagent | n-Butyllithium (n-BuLi) | [5][8] |

| Electrophile | Solid Carbon Dioxide (Dry Ice) | [9][10] |

| Solvent | Anhydrous Tetrahydrofuran (THF) or Diethyl Ether | |

| Reaction Temperature | -78 °C to room temperature | |

| Reaction Time | 2-4 hours | |

| Typical Yield | 70-85% |

Step-by-Step Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere, dissolve 6-bromo-1-methyl-1H-indole (1.0 eq) in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq, solution in hexanes) dropwise to the indole solution while maintaining the temperature at -78 °C. A color change is typically observed.

-

Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete lithiation.

-

In a separate flask, crush an excess of dry ice and add it to the reaction mixture in one portion with vigorous stirring. Alternatively, the reaction mixture can be transferred via cannula to a flask containing a slurry of crushed dry ice in THF.

-

Allow the reaction mixture to slowly warm to room temperature overnight.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Acidify the aqueous layer to pH 2-3 with 1M HCl.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or flash column chromatography to yield 6-bromo-1-methyl-1H-indole-2-carboxylic acid as a solid.

Characterization and Quality Control

The identity and purity of the final product should be confirmed by standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the regiochemistry of substitution.

-

Mass Spectrometry (MS): To verify the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

References

-

Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024). RSC Medicinal Chemistry. [Link]

-

Regiodivergent N1- and C3- Carboxylation of Indoles. (2026). ChemRxiv. [Link]

-

N‐Methylindole. (n.d.). ResearchGate. [Link]

-

C–H carboxylation of indoles at the C‐2 position and those related to this study. (n.d.). Wiley Online Library. [Link]

-

Switchable N–H vs C3–H Carboxylation of Indoles using Dual-Function Reagents. (n.d.). ChemRxiv. [Link]

-

Photocatalytic Decarboxylative Alkylation of the C2-Position of 3-Haloindoles with Aliphatic Carboxylic Acids. (2025). ACS Publications. [Link]

-

Fischer indole synthesis. (n.d.). Wikipedia. [Link]

-

Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. (n.d.). RSC Publishing. [Link]

-

Advancing 6-bromo-7-[11C]methylpurine for clinical use. (2019). EJNMMI Radiopharmacy and Chemistry. [Link]

-

The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. (2023). MDPI. [Link]

-

Fischer Indole Synthesis (late 1880s). (n.d.). ResearchGate. [Link]

-

Fischer Indole Synthesis. (n.d.). SynArchive. [Link]

-

Regiospecific functionalization of indole-2-carboxylates and diastereoselective preparation of the corresponding indolines. (1999). HETEROCYCLES. [Link]

-

Grignard Reagents For Addition To Aldehydes and Ketones. (2011). Master Organic Chemistry. [Link]

-

The Reaction of Grignard and Organolithium Reagents with Carbon Dioxide. (2025). Chemistry Steps. [Link]

-

CO2 (De)Activation in Carboxylation Reactions: A Case Study Using Grignard Reagents and Nucleophilic Bases. (2020). SKKU. [Link]

-

The Grignard Reaction. (n.d.). University of Missouri-St. Louis. [Link]

-

An introduction to Grignard reagents. (n.d.). Chemguide. [Link]

-

Time-Reduced N‐Methylation: Exploring a Faster Synthesis Technique. (2025). ACS Publications. [Link]

-

Metalation of Indole, N-Methylindole and N-Phenylindole with n-Butyllithium. (n.d.). ACS Publications. [Link]

-

N‐methylation of indoles and other N,H‐heteroacromatic compounds. (n.d.). ResearchGate. [Link]

-

Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine. (2024). MDPI. [Link]

-

Visible light-induced 3-sulfenylation of N-methylindoles with arylsulfonyl chlorides. (n.d.). RSC Publishing. [Link]

-

Site-specific α-N-terminal methylation on peptides through chemical and enzymatic methods. (n.d.). Elsevier. [Link]

Sources

- 1. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. The Reaction of Grignard and Organolithium Reagents with Carbon Dioxide - Chemistry Steps [chemistrysteps.com]

Application Notes and Protocols for Recrystallization Solvent Systems of 6-bromo-1-methyl-1H-indole-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the synthesis of novel therapeutics and complex organic molecules, the purification of intermediates is a critical step that dictates the quality, yield, and ultimate success of the multi-step process. 6-bromo-1-methyl-1H-indole-2-carboxylic acid is a key building block in the development of various pharmacologically active agents. Its purity is paramount for ensuring predictable reaction outcomes and for the biological activity of the final compounds. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds, leveraging differences in solubility to separate the desired compound from its impurities[1][2]. This application note provides a detailed guide to selecting and optimizing a recrystallization solvent system for 6-bromo-1-methyl-1H-indole-2-carboxylic acid, grounded in the fundamental principles of crystallization.

Theoretical Framework: The Science of Recrystallization

Recrystallization is a process that involves dissolving an impure solid in a suitable solvent at an elevated temperature and then allowing the solution to cool, leading to the formation of purified crystals[3][4]. The underlying principle is that the solubility of most organic compounds increases with temperature[5]. An ideal recrystallization solvent will exhibit high solubility for the target compound at its boiling point and low solubility at room temperature or below. Conversely, impurities should either be highly soluble at all temperatures, remaining in the mother liquor upon cooling, or insoluble in the hot solvent, allowing for their removal by hot filtration[6].

The selection of an appropriate solvent is the most critical step in developing a successful recrystallization protocol[7]. The "like dissolves like" principle serves as a useful starting point; polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents. 6-bromo-1-methyl-1H-indole-2-carboxylic acid possesses both polar (carboxylic acid, indole nitrogen) and non-polar (brominated benzene ring, methyl group) functionalities, suggesting that a solvent of intermediate polarity or a mixed-solvent system may be optimal.

Strategic Solvent Selection for 6-bromo-1-methyl-1H-indole-2-carboxylic acid

Given the molecular structure of 6-bromo-1-methyl-1H-indole-2-carboxylic acid, a systematic approach to solvent screening is recommended. The following table provides a list of common laboratory solvents, ordered by polarity, which can be used as a starting point for this screening process.

| Solvent | Polarity Index | Boiling Point (°C) | Notes |

| Water | 10.2 | 100 | High polarity. May be suitable for creating a mixed-solvent system with a more organic solvent. |

| Methanol | 6.6 | 65 | Polar protic solvent. Good potential for dissolving the carboxylic acid moiety. |

| Ethanol | 5.2 | 78 | Similar to methanol, but slightly less polar. A good general-purpose solvent for many organic compounds[3]. |

| Acetone | 5.1 | 56 | Polar aprotic solvent. Often a good solvent for a wide range of organic compounds. A related compound, 6-bromo-1H-indole-2-carboxylic acid methyl ester, is soluble in acetone[8]. |

| Ethyl Acetate | 4.4 | 77 | Medium polarity. May offer a good balance for dissolving both polar and non-polar features of the molecule. |

| Dichloromethane | 3.4 | 40 | A common solvent for many organic reactions and purifications. Its low boiling point allows for easy removal. |

| Toluene | 2.4 | 111 | Non-polar aromatic solvent. May be a good "anti-solvent" in a mixed-solvent system. |

| Hexane | 0.0 | 69 | Very non-polar. Unlikely to be a good single solvent but could be useful as an anti-solvent. |

Experimental Protocols

Protocol 1: Small-Scale Solvent Screening

This protocol outlines a systematic approach to rapidly identify promising single and mixed solvent systems for the recrystallization of 6-bromo-1-methyl-1H-indole-2-carboxylic acid.

Materials:

-

Crude 6-bromo-1-methyl-1H-indole-2-carboxylic acid

-

A selection of solvents from the table above (e.g., ethanol, acetone, ethyl acetate, toluene, hexane, water)

-

Small test tubes or vials

-

Hot plate with a sand or water bath

-

Stirring rods

-

Ice bath

Procedure:

-

Initial Solubility Testing at Room Temperature:

-

Place approximately 20-30 mg of the crude compound into separate, labeled test tubes.

-

To each test tube, add a small amount (e.g., 0.5 mL) of a different solvent.

-

Agitate the mixture at room temperature for 1-2 minutes.

-

Observe and record the solubility. An ideal solvent will show poor solubility at this stage[6].

-

-

Solubility Testing at Elevated Temperature:

-

For the solvents in which the compound was insoluble at room temperature, gently heat the test tubes in a water or sand bath.

-

Continue to add the solvent dropwise while heating and agitating until the solid dissolves completely. Record the approximate volume of solvent required.

-

A good solvent will dissolve the compound completely at or near its boiling point[5].

-

-

Cooling and Crystal Formation:

-

Remove the test tubes that formed a clear solution upon heating from the heat source and allow them to cool slowly to room temperature.

-

Observe for the formation of crystals. If no crystals form, try scratching the inside of the test tube with a glass rod or adding a seed crystal of the pure compound.

-

Once at room temperature, place the test tubes in an ice bath to maximize crystal formation.

-

Evaluate the quality and quantity of the crystals formed. A successful recrystallization will yield a significant amount of well-formed crystals.

-

-

Mixed-Solvent System Screening (if necessary):

-

If no single solvent provides satisfactory results, a mixed-solvent system can be explored[4].

-

Select a "good" solvent (in which the compound is highly soluble) and a "poor" or "anti-solvent" (in which the compound is sparingly soluble). These two solvents must be miscible.

-

Dissolve the crude compound in a minimum amount of the hot "good" solvent.

-

While the solution is still hot, add the "poor" solvent dropwise until the solution becomes faintly turbid (cloudy).

-

Add a few more drops of the hot "good" solvent until the turbidity just disappears.

-

Allow the solution to cool slowly as described in step 3.

-

Protocol 2: Bulk Recrystallization

Once a suitable solvent system has been identified, this protocol can be used for the purification of a larger quantity of 6-bromo-1-methyl-1H-indole-2-carboxylic acid.

Materials:

-

Crude 6-bromo-1-methyl-1H-indole-2-carboxylic acid

-

Optimized recrystallization solvent or solvent system

-

Erlenmeyer flask

-

Hot plate with stirring capabilities

-

Condenser (optional, but recommended for volatile solvents)

-

Buchner funnel and filter flask

-

Filter paper

-

Ice bath

-

Drying oven or vacuum desiccator

Procedure:

-

Dissolution:

-

Place the crude compound in an Erlenmeyer flask of appropriate size.

-

Add a small amount of the chosen solvent or the "good" solvent of a mixed pair.

-

Gently heat the mixture with stirring. If using a volatile solvent, attach a condenser.

-

Continue to add small portions of the hot solvent until the compound is completely dissolved. Avoid adding a large excess of solvent, as this will reduce the yield.

-

-

Hot Filtration (if necessary):

-

If insoluble impurities are present, perform a hot gravity filtration. This step should be done quickly to prevent premature crystallization.

-

-

Crystallization:

-

If using a mixed-solvent system, add the "poor" solvent as described in Protocol 1, step 4.

-

Remove the flask from the heat source and allow it to cool slowly and undisturbed to room temperature. Slow cooling generally leads to the formation of larger, purer crystals.

-

Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

-

-

Isolation and Washing:

-

Collect the crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing impurities.

-

-

Drying:

-

Dry the purified crystals in a drying oven at a temperature well below the melting point of the compound, or in a vacuum desiccator to remove all traces of the solvent.

-

Troubleshooting and Considerations

-

Oiling Out: If the compound comes out of solution as an oil rather than a solid, it may be because the boiling point of the solvent is too high, or the solution is too concentrated. Try using a lower boiling point solvent or a more dilute solution.

-

No Crystal Formation: If crystals do not form upon cooling, the solution may be too dilute, or nucleation may be slow. Try scratching the flask, adding a seed crystal, or concentrating the solution by boiling off some of the solvent.

-

Purity Assessment: The purity of the recrystallized product should be assessed by techniques such as melting point determination (a sharp melting point range indicates high purity) and chromatography (e.g., TLC or HPLC).

Conclusion

The successful purification of 6-bromo-1-methyl-1H-indole-2-carboxylic acid by recrystallization is highly dependent on the rational selection of an appropriate solvent system. By following the systematic screening and bulk recrystallization protocols outlined in this application note, researchers can effectively purify this important synthetic intermediate, ensuring high quality for downstream applications in drug discovery and development.

References

-

Reachem. (2024, August 9). The Purification of Organic Compound: Techniques and Applications. Available at: [Link]

-

Study Mind. (2022, April 19). Organic Synthesis - Practical Purification Techniques (A-Level Chemistry). Available at: [Link]

-

CK-12 Foundation. (2026, February 2). Methods of Purification of Organic Compounds. Available at: [Link]

-

Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selection. Available at: [Link]

-

Scribd. (2022, October 13). Crystallization and Purification Lab Guide. Available at: [Link]

-

UCT Science. (n.d.). SOP: CRYSTALLIZATION. Available at: [Link]

-

Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]

-

University of Wisconsin-Green Bay. (n.d.). Recrystallization-1.pdf. Available at: [Link]

-

University of Hawai'i at Mānoa. (n.d.). 4. Crystallization. Available at: [Link]

-

University of Richmond Blogs. (n.d.). Recrystallization | Organic Chemistry I Lab. Available at: [Link]

Sources

- 1. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]

- 2. CK12-Foundation [flexbooks.ck12.org]

- 3. studymind.co.uk [studymind.co.uk]

- 4. science.uct.ac.za [science.uct.ac.za]

- 5. mt.com [mt.com]

- 6. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 7. community.wvu.edu [community.wvu.edu]

- 8. 6-BROMO-1H-INDOLE-2-CARBOXYLIC ACID METHYL ESTER | 372089-59-3 [chemicalbook.com]

Troubleshooting & Optimization

resolving solubility issues of 6-bromo-1-methyl-1H-indole-2-carboxylic acid in water

Technical Support Center: 6-Bromo-1-Methyl-1H-Indole-2-Carboxylic Acid

Welcome to the technical support guide for 6-bromo-1-methyl-1H-indole-2-carboxylic acid (CAS 885121-33-5). This document provides in-depth troubleshooting and practical advice for researchers, scientists, and drug development professionals encountering solubility challenges with this compound. Our goal is to equip you with the foundational knowledge and detailed protocols required to overcome these issues effectively in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is 6-bromo-1-methyl-1H-indole-2-carboxylic acid and why is its solubility in water so low?

Answer: 6-bromo-1-methyl-1H-indole-2-carboxylic acid is a synthetic organic compound featuring a substituted indole core. Its poor aqueous solubility stems from its molecular structure:

-

Hydrophobic Core: The indole ring system, further substituted with a methyl group and a bromine atom, is inherently hydrophobic (water-repelling).

-

Carboxylic Acid Group: While the carboxylic acid group (-COOH) can engage in hydrogen bonding, its contribution to water solubility in the neutral, protonated form is limited and overcome by the larger hydrophobic regions of the molecule.

A study on the related compound, indole-2-carboxylic acid, demonstrated that its solubility is low in water but significantly higher in polar organic solvents like methanol and ethanol, which highlights the hydrophobic nature of the indole scaffold.[1][2] The neutral form of a carboxylic acid is less soluble in aqueous solutions compared to its ionized (deprotonated) salt form, which is readily hydrated.[3][4]

Q2: What are the key physicochemical properties I should be aware of?

Answer: Understanding the following properties is crucial for troubleshooting solubility. While experimental data for this specific molecule is scarce, we can infer from its structure and related compounds.

| Property | Estimated Value / Information | Significance for Solubility |

| Molecular Formula | C₁₀H₈BrNO₂ | Provides the basis for calculating molar concentrations.[5] |

| Molecular Weight | 254.08 g/mol | Essential for preparing solutions of a specific molarity. |

| Physical Form | Solid | The compound is typically supplied as a solid powder.[5] |

| pKa (acid dissociation constant) | ~3.5 - 4.5 (Estimated) | This is the most critical parameter. The pKa is the pH at which the carboxylic acid is 50% ionized. To achieve significant solubility, the solution pH must be raised well above the pKa. |

| Solvent Recommendations | DMSO, Ethanol, Methanol | Manufacturer and literature data suggest good solubility in common organic solvents.[6] This is useful for preparing concentrated stock solutions. |

Note: The pKa is an estimation based on the indole-2-carboxylic acid scaffold. The actual value may vary and should be determined experimentally if precise calculations are needed.

Troubleshooting Guide: Step-by-Step Solubilization Strategies

This section addresses specific problems you may encounter and provides detailed, field-proven protocols.

Problem 1: My compound won't dissolve in my aqueous buffer (e.g., PBS pH 7.4). How can I fix this?

Causality: At neutral pH (like 7.4), the compound is significantly below its isoelectric point. The carboxylic acid group is mostly in its neutral, protonated (-COOH) state, which is poorly soluble. The key is to deprotonate this group to its highly soluble carboxylate (-COO⁻) form.[3][7]

Solution: pH-Adjusted Solubilization

This is the primary and most effective method for solubilizing acidic compounds.[8][9][10] The strategy relies on the Henderson-Hasselbalch equation, which dictates that as the pH of the solution increases above the compound's pKa, the equilibrium shifts dramatically toward the more soluble, ionized form.[3][11]

dot

Caption: Decision workflow for solubilizing the compound using pH adjustment.

Experimental Protocol: Preparing a 10 mM Stock Solution in PBS (10 mL)

-

Weigh Compound: Weigh out 2.54 mg of 6-bromo-1-methyl-1H-indole-2-carboxylic acid (for a 1 mM solution, use 0.254 mg).

-

Initial Suspension: Add the compound to a vial containing ~9.5 mL of your desired aqueous buffer (e.g., PBS). The compound will likely form a fine suspension.

-

Prepare Base: Use a dilute solution of a strong base, such as 0.1 M NaOH. Avoid using concentrated bases, as this can cause local pH "hot spots" that might degrade the compound.

-

Titrate and Dissolve: While vigorously stirring the suspension, add the 0.1 M NaOH solution drop by drop (e.g., 5-10 µL at a time).

-

Monitor for Clarity: Continue adding base and stirring. As the pH increases, you will observe the suspension clearing. A fully dissolved solution should be completely transparent.

-

Verify pH (Optional but Recommended): Once the solution is clear, check the final pH with a calibrated pH meter to ensure it is compatible with your experimental system.

-

Final Volume Adjustment: Adjust the final volume to 10.0 mL with the buffer.

Trustworthiness Check: A stable, clear solution indicates success. If precipitation occurs over time, the final pH may be too low or the concentration may be too high for that specific pH. A good rule of thumb is to target a pH at least 2 units above the compound's pKa to ensure >99% ionization.[12]

Problem 2: My experiment is pH-sensitive (e.g., cell culture) and I cannot significantly raise the pH. What are my options?

Causality: Biological systems often require a tightly controlled pH range (e.g., 7.2-7.4 for cell culture media). Adding a base is not a viable option. In this scenario, we must change the properties of the solvent itself to make it more favorable for the hydrophobic compound.

Solution: Co-Solvent Systems

The use of a water-miscible organic solvent, or "co-solvent," is a standard technique to dissolve poorly soluble compounds for biological assays.[10] These solvents work by reducing the overall polarity of the aqueous medium, making it easier to solvate the lipophilic drug molecule.[9] Dimethyl sulfoxide (DMSO) and ethanol are the most common choices.[13]

dot

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. The solubility of drugs | Basicmedical Key [basicmedicalkey.com]

- 4. reddit.com [reddit.com]

- 5. 6-Bromo-1-methyl-1H-indole-2-carboxylic acid | 885121-33-5 [sigmaaldrich.com]

- 6. Indole-2-carboxylic acid | 1477-50-5 [chemicalbook.com]

- 7. uobabylon.edu.iq [uobabylon.edu.iq]

- 8. ajptonline.com [ajptonline.com]

- 9. ijprajournal.com [ijprajournal.com]

- 10. wjbphs.com [wjbphs.com]

- 11. Prediction of pH-dependent aqueous solubility of druglike molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. webhome.auburn.edu [webhome.auburn.edu]

- 13. mdpi.com [mdpi.com]

removing palladium catalyst from 6-bromo-1-methyl-1H-indole-2-carboxylic acid products

Compound of Interest: 6-bromo-1-methyl-1H-indole-2-carboxylic acid Topic: Troubleshooting and Guidance for Palladium Catalyst Removal

This guide is designed for researchers, chemists, and process development professionals facing the critical challenge of removing residual palladium from the synthesis of 6-bromo-1-methyl-1H-indole-2-carboxylic acid. Due to the compound's structure, featuring both an indole nitrogen and a carboxylic acid, it can form stable chelates with palladium, making purification particularly challenging. Effective removal is essential to ensure product purity, prevent interference in downstream reactions, and meet strict regulatory limits for elemental impurities in active pharmaceutical ingredients (APIs).[1][2][3]

Frequently Asked Questions (FAQs)

Q1: Why is it so critical to remove residual palladium from my 6-bromo-1-methyl-1H-indole-2-carboxylic acid product?

A1: There are three primary reasons for rigorous palladium removal:

-

Regulatory Compliance: Regulatory bodies like the International Council for Harmonisation (ICH) have established strict limits for palladium in APIs, typically in the low parts-per-million (ppm) range, due to its potential toxicity.[2][4][5]

-

Catalytic Activity in Downstream Steps: Residual palladium can act as an unwanted catalyst in subsequent synthetic transformations, leading to side reactions, yield loss, and the formation of complex impurities.[1][3]

-

Assay Interference: For drug discovery applications, trace metal impurities are known to cause interference in biological assays, leading to false positives or negatives and unreliable data.[6][7]

Q2: What form is the residual palladium likely in after my reaction?

A2: Residual palladium can exist in several forms, which dictates the most effective removal strategy:

-

Heterogeneous Pd(0): This often appears as a fine black precipitate ("palladium black") and results from the aggregation of the active Pd(0) catalyst.[8] It is typically the easiest form to remove via simple filtration.

-

Homogeneous/Soluble Palladium: This includes soluble Pd(II) species or Pd(0) complexes stabilized by ligands (e.g., phosphines) or your product itself. The indole and carboxylic acid groups of your target molecule can chelate palladium, keeping it in solution and making it difficult to remove by filtration or standard chromatography.[9][10]

Q3: What are the main strategies for removing palladium from my product?

A3: The most common and effective methods fall into four categories:

-

Adsorption/Scavenging: This involves using materials with a high affinity for palladium, such as activated carbon or functionalized silica gels (e.g., thiol- or amine-based), to bind the metal, which is then removed by filtration.[5][11] This is often the most effective method for removing soluble palladium.

-

Filtration: Passing the reaction mixture through a filter aid like Celite® can effectively remove heterogeneous palladium, such as Pd on carbon or palladium black.[3][12]

-

Crystallization: Purifying the final product by crystallization can leave palladium impurities behind in the mother liquor. However, this is not always effective, as some palladium complexes can co-crystallize with the product.[2][11]

-

Chromatography: While column chromatography can separate the product from some impurities, polar products like yours can co-elute with palladium complexes, making this method unreliable on its own for achieving low ppm levels.[6][12][13]

Troubleshooting Guide: Common Issues & Solutions

| Problem | Probable Cause | Recommended Solution |

| High Pd levels (>50 ppm) after filtration through Celite®. | The residual palladium is likely soluble (homogeneous), complexed by ligands, solvent, or your product. | Implement a scavenging step. Treat the filtrate with a palladium scavenger like activated carbon or a thiol-functionalized silica gel.[6][13] |

| Significant product loss during purification. | The chosen scavenger (especially activated carbon) is non-selectively adsorbing your product.[3] The pH of the solution may be causing your carboxylic acid product to precipitate or bind to the scavenger. | Optimize Scavenger Loading: Perform a small-scale study to find the minimum amount of scavenger needed. Screen Scavengers: Test more selective, functionalized scavengers (e.g., Si-Thiol) which have a lower affinity for organic molecules. Adjust pH: Ensure your product is fully dissolved and in its salt form (if appropriate for the solvent system) to minimize non-specific binding. |

| Inconsistent palladium removal from batch to batch. | The speciation of palladium (e.g., the ratio of Pd(0) to Pd(II)) may vary between runs, affecting the performance of your chosen removal method.[3][10] | Implement a Pre-Treatment Step: After the reaction, consider a mild oxidative or reductive quench to convert all palladium into a single, consistent oxidation state before scavenging. Develop a Robust Protocol: Screen multiple scavengers and conditions to find a method that is effective regardless of minor variations in palladium speciation. A combination approach (e.g., filtration followed by scavenging) often yields more consistent results.[3] |

| Column chromatography fails to remove palladium. | Your polar indole carboxylic acid product is likely co-eluting with polar palladium complexes. | Do not rely solely on chromatography. Use a scavenger before column chromatography. Alternatively, after chromatography, dissolve the isolated product and treat it with a scavenger to "polish" it to the required purity level. Studies have shown this combination is highly effective.[6][13] |

Workflow for Selecting a Palladium Removal Strategy

This diagram outlines a logical workflow for selecting the appropriate purification method.

Caption: Decision workflow for palladium catalyst removal.

Detailed Experimental Protocols

Protocol 1: Palladium Removal using Activated Carbon (Slurry Method)

Activated carbon is a cost-effective, non-selective adsorbent. It is crucial to screen for the optimal loading to maximize palladium removal while minimizing product loss.

-

Dissolution: After initial filtration of any heterogeneous catalyst, dissolve the crude 6-bromo-1-methyl-1H-indole-2-carboxylic acid product in a suitable organic solvent (e.g., Ethyl Acetate, THF, Methanol) to a concentration of ~20-50 mg/mL.

-

Carbon Addition: Add powdered activated carbon to the solution. A typical starting point is 5-10 wt% relative to the crude product mass.

-

Stirring: Stir the suspension vigorously at room temperature or slightly elevated temperature (e.g., 40-50 °C) for 2-12 hours.[11] The optimal time should be determined experimentally.

-

Filtration: Filter the mixture through a pad of Celite® (approx. 2-3 cm thick) in a sintered glass funnel to completely remove the fine carbon particles.

-

Washing: Thoroughly wash the Celite/carbon cake with fresh solvent to recover the adsorbed product.

-

Analysis: Combine the filtrate and washings. Concentrate the solution under reduced pressure and analyze a sample for residual palladium content using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[5][11]

Protocol 2: Palladium Removal using Thiol-Functionalized Silica Scavenger

Thiol-based scavengers are highly selective for soft metals like palladium and are often more effective than activated carbon, resulting in lower product loss.[9][14]

-

Dissolution: Dissolve the crude product in a suitable solvent (e.g., THF, Toluene, DMF) as described in Protocol 1.

-

Scavenger Selection & Addition: Based on the estimated amount of residual palladium, add the thiol-functionalized silica scavenger. Typically, 3-5 equivalents of the scavenger's functional group relative to the palladium are used.

-

Scavenging: Stir the mixture at room temperature or an elevated temperature (40-60 °C) for 4-24 hours. Monitor the reaction by taking small aliquots over time and analyzing for palladium content to determine the optimal duration.

-

Filtration: Once scavenging is complete, filter off the solid silica scavenger. Wash the scavenger cake with fresh solvent.

-

Analysis: Combine the filtrate and washings, concentrate, and determine the final palladium concentration via ICP-MS.

Protocol 3: Aqueous Extraction with a Chelating Agent

For some systems, an aqueous wash with a palladium-chelating agent can be effective. N-acetylcysteine is a common and effective choice.

-

Dissolution: Dissolve the crude product in a water-immiscible organic solvent like Ethyl Acetate or Toluene.

-

Prepare Wash Solution: Prepare a 5-10% (w/v) aqueous solution of N-acetylcysteine. Adjust the pH to be basic (pH 8-9) with an aqueous base (e.g., NaOH) to deprotonate your carboxylic acid product, keeping it in the organic layer, while the chelating agent partitions into the aqueous phase.

-

Extraction: Transfer the organic solution to a separatory funnel and wash it 2-3 times with the N-acetylcysteine solution.

-

Workup: Wash the organic layer with brine, dry it over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Analysis: Analyze the final product for palladium content via ICP-MS.

References

-

Welch, C. J., et al. (2007). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Organic Process Research & Development, ACS Publications. [Link]

-

Johnson Matthey Technology Review. (2016). Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. [Link]

-

ResearchGate. (2025). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients | Request PDF. [Link]

-

Preprints.org. (2025). Emerging Trends in Palladium Nanoparticles: Sustainable Approaches for Enhanced Cross-Coupling Catalysis. [Link]

-

Pharmaceutical Technology. (2026). Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. [Link]

-

Organic Process Research & Development. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. ACS Publications. [Link]

-

ResearchGate. (2015). How can i remove palladium Pd catalyst easily?. [Link]

-

MDPI. (2025). Emerging Trends in Palladium Nanoparticles: Sustainable Approaches for Enhanced Cross-Coupling Catalysis. [Link]

-

ACS Medicinal Chemistry Letters. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Publications. [Link]

-

ResearchGate. (2022). Rapid Analysis of Residual Palladium in Pharmaceutical Development Using a Catalysis-Based Fluorometric Method | Request PDF. [Link]

-

Royal Society of Chemistry. (2012). Greener Approaches to Cross-Coupling. [Link]

-

Biotage. (2023). How to Remove Palladium in three easy steps. [Link]

-

PMC. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. [Link]

-

Reddit. (2025). Your trick to remove residual palladium : r/Chempros. [Link]

-

MDPI. (2024). Extraction of Palladium from Spent Nuclear Fuel Reprocessing Solutions. [Link]

-

MDPI. (2018). Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles. [Link]

-

Semantic Scholar. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. biotage.com [biotage.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. arborassays.com [arborassays.com]

- 6. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pharmtech.com [pharmtech.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

Validation & Comparative

A Senior Application Scientist's Guide to the Spectroscopic Analysis of 6-bromo-1-methyl-1H-indole-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and complex organic synthesis, the unambiguous structural elucidation of novel molecules is paramount. This guide provides an in-depth analysis of the ¹H NMR spectrum of the synthetically valuable intermediate, 6-bromo-1-methyl-1H-indole-2-carboxylic acid. Moving beyond a simple data report, we will explore the causal relationships between the molecule's structure and its spectral features. Furthermore, we will present a comparative analysis with alternative spectroscopic techniques—¹³C NMR, Mass Spectrometry, and FTIR—to provide a holistic understanding of its analytical characterization, grounded in experimental data and established principles.

Part 1: In-Depth ¹H NMR Spectrum Analysis of 6-bromo-1-methyl-1H-indole-2-carboxylic acid

The ¹H NMR spectrum is a powerful tool for determining the structure of organic molecules by providing information about the chemical environment, connectivity, and number of protons. For a molecule like 6-bromo-1-methyl-1H-indole-2-carboxylic acid, a careful analysis of chemical shifts, coupling constants, and integration is crucial for its definitive identification.

Predicted ¹H NMR Spectrum

While an experimental spectrum is the gold standard, a predicted spectrum based on established principles of substituent effects on the indole ring system provides a robust framework for analysis. The predicted ¹H NMR data for 6-bromo-1-methyl-1H-indole-2-carboxylic acid is summarized in Table 1 .

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-3 | ~7.2 - 7.4 | s | - | 1H |

| H-4 | ~7.6 - 7.8 | d | J = 8.4 - 8.8 | 1H |

| H-5 | ~7.2 - 7.4 | dd | J = 8.4 - 8.8, 1.6 - 2.0 | 1H |

| H-7 | ~7.8 - 8.0 | d | J = 1.6 - 2.0 | 1H |

| N-CH₃ | ~3.8 - 4.0 | s | - | 3H |

| COOH | ~12.0 - 13.0 | br s | - | 1H |

Note: These are predicted values and may vary slightly in an experimental spectrum depending on the solvent and concentration.

Rationale Behind the Predicted Chemical Shifts and Coupling Constants

The predicted spectrum is derived from an understanding of the electronic effects of the various substituents on the indole core.

-

The Indole Ring System: The protons on the benzene portion of the indole ring (H-4, H-5, H-6, H-7) typically resonate in the aromatic region (δ 7.0-8.0 ppm), while the protons on the pyrrole ring (H-2, H-3) have distinct chemical shifts.[1]

-

N-Methyl Group (N-CH₃): The methyl group on the nitrogen atom is expected to appear as a singlet in the upfield region of the spectrum, typically around 3.8-4.0 ppm. The specific chemical shift is influenced by the electronic nature of the indole ring.

-

Carboxylic Acid Group (-COOH): The proton of the carboxylic acid is highly deshielded and will appear as a broad singlet at a significantly downfield chemical shift, often above 12 ppm.[2] This broadness is due to hydrogen bonding and exchange with trace amounts of water in the NMR solvent.

-

Bromine at C-6: The electron-withdrawing nature of the bromine atom at the C-6 position will deshield the adjacent protons, namely H-5 and H-7. This effect is most pronounced on the ortho proton (H-5 and H-7).

-

Proton at C-3: The proton at the C-3 position is on the electron-rich pyrrole ring and is adjacent to the electron-withdrawing carboxylic acid group at C-2. This will result in a downfield shift compared to an unsubstituted indole. It is expected to be a singlet as it has no adjacent protons to couple with.

-

Aromatic Protons (H-4, H-5, and H-7):

-

H-4: This proton is ortho to the fusion of the two rings and will be a doublet due to coupling with H-5.

-

H-5: This proton is ortho to the bromine at C-6 and meta to the proton at H-7. It will therefore appear as a doublet of doublets, with a larger coupling constant from the ortho coupling with H-4 and a smaller meta coupling constant from H-7.

-

H-7: This proton is ortho to the bromine at C-6 and will appear as a doublet due to a smaller meta coupling with H-5.

-

The interplay of these substituent effects leads to the predicted ¹H NMR spectrum.

Experimental Protocol for ¹H NMR Spectroscopy

A standardized protocol ensures the acquisition of high-quality, reproducible ¹H NMR data.

Part 2: A Comparative Guide to Alternative Spectroscopic Techniques

While ¹H NMR is a cornerstone of structural elucidation, a multi-technique approach provides a more complete and self-validating characterization. Here, we compare the insights gained from ¹H NMR with those from ¹³C NMR, Mass Spectrometry, and FTIR for 6-bromo-1-methyl-1H-indole-2-carboxylic acid.

¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides direct information about the carbon skeleton of a molecule.

Predicted ¹³C NMR Chemical Shifts:

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 | ~135 - 140 |

| C-3 | ~105 - 110 |

| C-3a | ~128 - 132 |

| C-4 | ~120 - 125 |

| C-5 | ~125 - 130 |

| C-6 | ~115 - 120 |

| C-7 | ~110 - 115 |

| C-7a | ~138 - 142 |

| N-CH₃ | ~30 - 35 |

| COOH | ~165 - 170 |

Comparative Insights:

-

Complementary Information: ¹³C NMR confirms the number of unique carbon atoms in the molecule, which is 10 for 6-bromo-1-methyl-1H-indole-2-carboxylic acid. This complements the proton count from ¹H NMR.

-

Carbonyl and Aromatic Region: The distinct chemical shifts for the carboxylic acid carbon (δ ~165-170 ppm) and the aromatic carbons provide clear evidence for these functional groups. The chemical shifts of the indole ring carbons are sensitive to the substituents, providing further structural confirmation.[3]

-

Quaternary Carbons: ¹³C NMR allows for the direct observation of quaternary carbons (C-2, C-3a, C-6, and C-7a), which are not visible in the ¹H NMR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as its fragmentation pattern upon ionization.

Expected Mass Spectrum Data:

-

Molecular Ion Peak (M⁺): The molecular ion peak would be observed at m/z corresponding to the molecular weight of the compound (C₁₀H₈BrNO₂), which is approximately 253 and 255 g/mol , with roughly equal intensity due to the isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).

-

Key Fragmentation Patterns:

-

Loss of the carboxylic acid group (-COOH, 45 Da) would result in a significant fragment.

-

Loss of the methyl group (-CH₃, 15 Da) is also a possible fragmentation pathway.

-

Cleavage of the bromine atom (-Br, 79/81 Da) may also be observed.

-

Comparative Insights:

-

Molecular Formula Confirmation: High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which can be used to confirm the elemental composition of the molecule, a piece of information not directly available from NMR.

-

Structural Fragmentation: The fragmentation pattern provides clues about the connectivity of the molecule and the stability of the resulting fragments.[4][5][6] For example, the loss of a fragment with a mass of 45 Da strongly suggests the presence of a carboxylic acid group.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations.

Expected FTIR Absorption Bands:

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Carboxylic Acid O-H | Stretching | 3300 - 2500 (broad) |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aliphatic C-H (N-CH₃) | Stretching | 2950 - 2850 |

| Carboxylic Acid C=O | Stretching | 1710 - 1680 |

| Aromatic C=C | Stretching | 1600 - 1450 |

| C-N | Stretching | 1360 - 1250 |

| C-Br | Stretching | 680 - 515 |

Comparative Insights:

-

Functional Group Identification: FTIR provides rapid and definitive evidence for the presence of key functional groups. The very broad O-H stretch of the carboxylic acid dimer and the strong C=O stretch are characteristic and easily identifiable features.[7][8]

-